molecular formula C17H16N2O4S B5739804 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid CAS No. 433691-40-8

3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Cat. No. B5739804
CAS RN: 433691-40-8
M. Wt: 344.4 g/mol
InChI Key: QAKVTHMRAHWFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as Mecarbinate, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. Mecarbinate belongs to the class of thiol-reactive compounds and is known for its ability to modify cysteine residues in proteins.

Mechanism of Action

The mechanism of action of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid involves the formation of a covalent bond between the thiol group of cysteine residues in proteins and the carbonothioyl group of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. This modification can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the induction of protein aggregation. These effects can be both advantageous and limiting for lab experiments, depending on the specific research question being addressed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its ability to selectively modify cysteine residues in proteins, which can help elucidate their role in protein function and regulation. However, the covalent modification of proteins can also lead to the formation of protein aggregates, which can complicate data interpretation. Additionally, the use of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid may not be suitable for all proteins, as some may be more sensitive to covalent modification than others.

Future Directions

For the use of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in scientific research include the development of new methods for protein modification and the identification of novel targets for 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid-mediated modification. Additionally, the use of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in drug discovery and development is an area of active research, as it has the potential to be used as a tool for identifying new drug targets and developing new therapeutics.

Synthesis Methods

3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 4-methylanthranilic acid to form 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. The synthesis method of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been extensively studied for its potential use in various fields, including biochemistry, pharmacology, and drug discovery. One of the main applications of 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is in the study of protein structure and function. 3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be used to selectively modify cysteine residues in proteins, which can help elucidate their role in protein function and regulation.

properties

IUPAC Name

3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-7-8-11(16(21)22)9-13(10)18-17(24)19-15(20)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVTHMRAHWFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355464
Record name 3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid

CAS RN

433691-40-8
Record name 3-[(2-methoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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